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Compound of Interest

Compound Name: Caffeine, 8-(decylthio)-

Cat. No.: B15345537 Get Quote

Disclaimer: As of the latest literature review, specific toxicological data for 8-(decylthio)-caffeine

is not publicly available. This guide, therefore, presents a comprehensive framework for the

preliminary toxicity screening of this novel compound, drawing upon established methodologies

and data from studies on caffeine and its other derivatives. The included data tables and

experimental protocols are illustrative and intended to serve as a template for researchers in

drug development.

Introduction
8-(decylthio)-caffeine is a derivative of caffeine, a widely consumed psychoactive compound.

The introduction of a decylthio group at the C8 position of the xanthine core can significantly

alter its pharmacokinetic and pharmacodynamic properties, necessitating a thorough

toxicological evaluation. This document outlines a multi-tiered approach for the preliminary

toxicity screening of 8-(decylthio)-caffeine, encompassing in silico, in vitro, and in vivo

methodologies. The aim is to identify potential toxic liabilities early in the drug development

process, ensuring the safety and viability of the compound for further investigation.

In Silico Toxicity Prediction
Prior to extensive laboratory testing, computational models can provide initial estimates of a

compound's toxicity. Quantitative Structure-Activity Relationship (QSAR) models are valuable

tools for predicting potential toxic endpoints based on chemical structure.
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A common starting point is the prediction of the median lethal dose (LD50), which provides an

indication of the acute toxicity of a substance. For novel caffeine derivatives, models developed

for non-polar compounds can be applied.

Table 1: Predicted Acute Oral Toxicity of 8-(decylthio)-caffeine and Related Compounds

Compound
LogP (Octanol-
Water Partition
Coefficient)

Predicted LD50
(mg/kg, oral,
mouse)

Toxicity Class

Caffeine -0.07 192 4

8-(decylthio)-caffeine
Hypothetical Value:

4.5

Hypothetical Value:

350
4

Theophylline -0.02 225 4

8-Chlorocaffeine 0.45 150 3

Note: The values for 8-(decylthio)-caffeine are hypothetical and for illustrative purposes. The

toxicity class is based on the Globally Harmonized System of Classification and Labelling of

Chemicals (GHS).

Experimental Protocol: In Silico LD50 Prediction
The prediction of acute toxicity for 8-(decylthio)-caffeine would be performed using a validated

QSAR model. A baseline model for terrestrial species, such as the one described for caffeine-8-

thioglycolic acid amide derivatives, could be adapted.[1] The octanol-water partition coefficient

(P) is a key descriptor in these models.
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Input Data

Computational Modeling

Predicted Endpoint

Chemical Structure of
8-(decylthio)-caffeine

Calculate Molecular
Descriptors (e.g., LogP)

Apply Validated
QSAR Model

Predicted LD50
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Experimental Setup

Compound Exposure

MTT Assay

Data Analysis

Seed CHO-K1 cells
in 96-well plate

Add varying concentrations of
8-(decylthio)-caffeine

Incubate for 24 hours

Add MTT solution

Incubate to form formazan

Solubilize formazan

Measure Absorbance

Calculate IC50
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Start Study Administer 300 mg/kg
to 3 mice Observe for 14 days Outcome at 300 mg/kg

Administer 2000 mg/kg
to 3 miceIf no mortality

Classify ToxicityIf mortality

Observe for 14 days Outcome at 2000 mg/kg
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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